molecular formula C22H25N3O2 B2853136 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 840496-20-0

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2853136
CAS No.: 840496-20-0
M. Wt: 363.461
InChI Key: ZFSVWBAEJYQCRS-UHFFFAOYSA-N
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Description

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole moiety linked to a pyrrolidinone ring, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the isobutyl group. The pyrrolidinone ring is then constructed through cyclization reactions, and the methoxyphenyl group is introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacologically relevant properties.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-hydroxyphenyl)pyrrolidin-2-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.

    4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: The presence of a chlorine atom may influence its reactivity and interactions with biological targets.

Uniqueness

The unique combination of functional groups in 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one contributes to its distinct chemical and biological properties. The methoxy group, in particular, may enhance its solubility and influence its interactions with molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(2)13-25-20-7-5-4-6-19(20)23-22(25)16-12-21(26)24(14-16)17-8-10-18(27-3)11-9-17/h4-11,15-16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSVWBAEJYQCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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